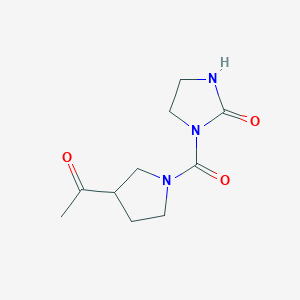

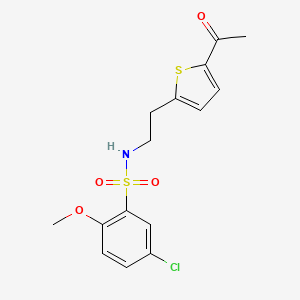

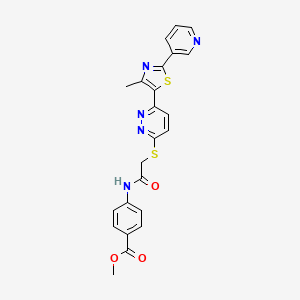

![molecular formula C13H20N4O4S B2503507 N-甲基-N-(2-氧代-2-(3-(吡啶并[3,4-d]嘧啶-3-氧基)哌啶-1-基)乙基)甲磺酰胺 CAS No. 2034501-61-4](/img/structure/B2503507.png)

N-甲基-N-(2-氧代-2-(3-(吡啶并[3,4-d]嘧啶-3-氧基)哌啶-1-基)乙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide" is a structurally complex molecule that is likely to have interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures and functionalities that can help us infer some aspects of the compound . For instance, the presence of a pyridine moiety, as seen in the synthesis of nicotinium methane sulfonate (NMS) , and the sulfonamide group, as discussed in the context of various N-alkylated arylsulfonamides , are both relevant to the compound's potential reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds involves the use of nicotine and methane sulfonic acid to prepare NMS , and the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly starting with a pyridine derivative and introducing the sulfonamide and piperidine functionalities through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, shows significant variation in torsion angles and hydrogen bonding patterns . These structural analyses indicate that the compound may also exhibit a complex three-dimensional structure with specific conformational preferences and potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related sulfonamide compounds includes their role as ligands for metal coordination and as catalysts in the synthesis of pyridines . The compound , with its sulfonamide group, may similarly participate in coordination chemistry or catalysis, potentially offering a range of reactivity in organic synthesis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their ability to form hydrogen-bonded dimers or layers , and their role as selective 5-HT7 receptor ligands or multifunctional agents , suggest that the compound may also exhibit unique physicochemical characteristics. These could include solubility, melting point, and specific interactions with biological targets, which would be of interest in pharmaceutical research.

科学研究应用

金属配位配体

与N-甲基-N-(2-氧代-2-(3-(吡啶并[3,4-d]嘧啶-3-氧基)哌啶-1-基)乙基)甲磺酰胺结构相关的化合物已被研究作为金属配位配体的潜在性。例如,N-[2-(吡啶-2-基)乙基]甲磺酰胺的衍生物展示了有趣的分子和超分子结构,这对金属配位化学具有重要意义。这些化合物展示了各种氢键模式和π-堆积相互作用,这对它们在金属配位络合物中的作用至关重要(Jacobs, Chan, & O'Connor, 2013)。

合成和化学转化

相关磺酰胺化合物的研究包括探索它们的合成以及在促进化学转化中的作用。例如,使用甲磺酸将1,4-二氢吡啶氧化为吡啶衍生物突显了磺酰胺基团在合成化学中的实用性,暗示了合成或功能化类似N-甲基-N-(2-氧代-2-(3-(吡啶并[3,4-d]嘧啶-3-氧基)哌啶-1-基)乙基)甲磺酰胺的化合物的潜在途径(Niknam et al., 2006)。

有机合成应用

另一个应用领域涉及手性非拉丁米克1-(2-吡啶基)乙胺的合成,这展示了基于磺酰胺的化合物在有机合成中的多功能性。这些化合物通过立体特异性取代制备,表明了用于不对称合成或修饰N-甲基-N-(2-氧代-2-(3-(吡啶并[3,4-d]嘧啶-3-氧基)哌啶-1-基)乙基)甲磺酰胺以创建手性中心或引入特定官能团的潜在方法(Uenishi et al., 2004)。

抗菌活性

此外,含有磺酰胺基团的杂环化合物的研究,与目标化合物在结构上相似,已展示出有希望的抗菌活性。这些研究强调了基于磺酰胺的化合物在新型抗菌剂开发中的潜力,暗示了N-甲基-N-(2-氧代-2-(3-(吡啶并[3,4-d]嘧啶-3-氧基)哌啶-1-基)乙基)甲磺酰胺可以应用于生物医学研究的领域(Azab, Youssef, & El-Bordany, 2013)。

作用机制

Mode of Action

The mode of action would depend on the specific biological target of the compound. Given the wide range of activities exhibited by pyridazine derivatives, the mode of action could involve interactions with various enzymes, receptors, or other proteins .

Biochemical Pathways

The affected pathways would also depend on the specific biological target. Pyridazine derivatives can potentially affect a variety of biochemical pathways given their diverse pharmacological activities .

属性

IUPAC Name |

N-methyl-N-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-8-4-5-11(9-17)21-12-6-3-7-14-15-12/h3,6-7,11H,4-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJNPAMOCHKZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)OC2=NN=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

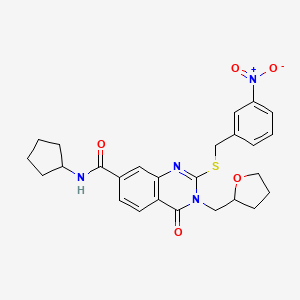

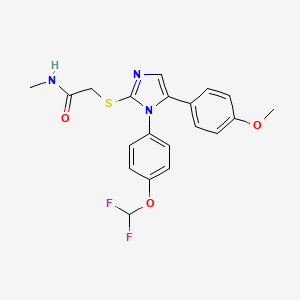

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

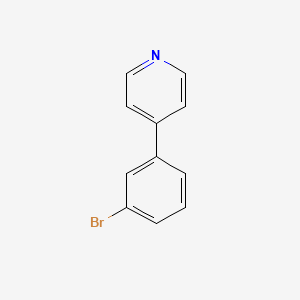

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)

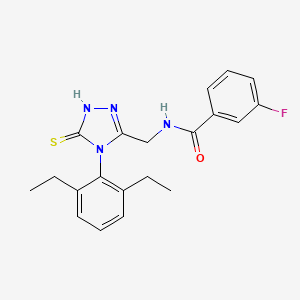

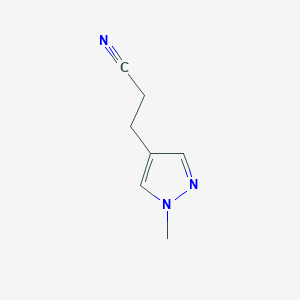

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)

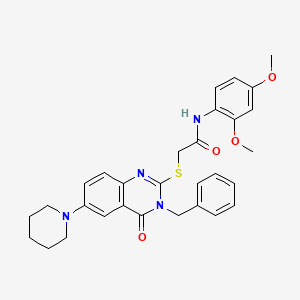

![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)